molecular formula C10H11F3N2O2S B3290693 Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 866769-74-6

Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No. B3290693
CAS RN: 866769-74-6
M. Wt: 280.27 g/mol
InChI Key: YXMGLTSCVAQYJX-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom. The presence of the trifluoromethyl group (-CF3) and the cyclopropylamino group (-NH-C3H5) suggest that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the trifluoromethyl and cyclopropylamino groups. Trifluoromethyl groups can be introduced using various methods, including the use of fluoroarenes . Cyclopropylamino groups can be introduced through reactions with cyclopropylamine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is aromatic and therefore contributes to the stability of the molecule. The trifluoromethyl group is electron-withdrawing, which could affect the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The cyclopropylamino group could also participate in reactions, particularly those involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Trifluoromethyl compounds can be hazardous due to their potential to release toxic and corrosive hydrogen fluoride upon decomposition .

Future Directions

Future research on this compound could involve studying its reactivity and potential applications. For example, if it shows promising biological activity, it could be developed into a drug. Alternatively, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2S/c1-2-17-8(16)6-7(10(11,12)13)15-9(18-6)14-5-3-4-5/h5H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMGLTSCVAQYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159889
Record name Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

CAS RN

866769-74-6
Record name Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866769-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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